molecular formula C8H10N2O3S B8735354 (2-Acetamido-1,3-thiazol-4-yl)methyl acetate CAS No. 111608-67-4

(2-Acetamido-1,3-thiazol-4-yl)methyl acetate

Cat. No. B8735354
Key on ui cas rn: 111608-67-4
M. Wt: 214.24 g/mol
InChI Key: WUYLHICHUYNPNZ-UHFFFAOYSA-N
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Patent
US07125901B2

Procedure details

A mixture of (2-(acetylamino)-1,3-thiazol-4-yl)methyl acetate (46 g) and potassium carbonate (30 g) in methanol (640 ml) was stirred for 3 hours at ambient temperature. The reaction mixture was concentrated in vacuo. The residue was diluted with chloroform, and the insoluble material was filtered off. The resulting solution was purified by flash column chromatography on silica-gel with methanol/chloroform (1/99). The resulted solid was collected by filtration with isopropyl ether to give N-(4-(hydroxymethyl)-1,3-thiazol-2-yl)acetamide (35 g) as white crystals.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[N:7]=[C:8]([NH:11][C:12](=[O:14])[CH3:13])[S:9][CH:10]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[OH:4][CH2:5][C:6]1[N:7]=[C:8]([NH:11][C:12](=[O:14])[CH3:13])[S:9][CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
C(C)(=O)OCC=1N=C(SC1)NC(C)=O
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
640 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with chloroform
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
The resulting solution was purified by flash column chromatography on silica-gel with methanol/chloroform (1/99)
FILTRATION
Type
FILTRATION
Details
The resulted solid was collected by filtration with isopropyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC=1N=C(SC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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